2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride
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Overview
Description
2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate sulfur-containing reagents. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a haloacetic acid derivative in the presence of a base to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions tailored to industrial settings can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives with modified functional groups.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-4-yl)acetic acid hydrochloride
- 2-(piperidin-4-yl)phenylacetic acid hydrochloride
- 2-(piperidin-4-yl)benzoic acid hydrochloride
Uniqueness
2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives that lack this functional group, making it a valuable compound for specific synthetic and medicinal applications .
Properties
IUPAC Name |
2-piperidin-4-ylsulfanylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIGXHUZXZDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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